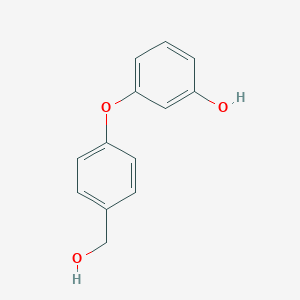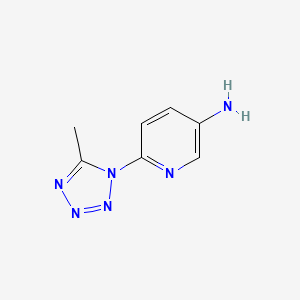
6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine is a heterocyclic compound that contains both a tetrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a nitrile precursor with sodium azide in the presence of a catalyst such as ammonium chloride . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted tetrazole or pyridine derivatives.
Scientific Research Applications
6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine: Another heterocyclic compound with a tetrazole and pyridine ring, known for its diverse biological activities.
Pyrrolopyrazine derivatives: Compounds containing pyrrole and pyrazine rings, exhibiting various biological activities such as antimicrobial and antitumor properties.
Uniqueness
6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H8N6 |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
6-(5-methyltetrazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H8N6/c1-5-10-11-12-13(5)7-3-2-6(8)4-9-7/h2-4H,8H2,1H3 |
InChI Key |
XVVOSQIJAFKWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=NC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


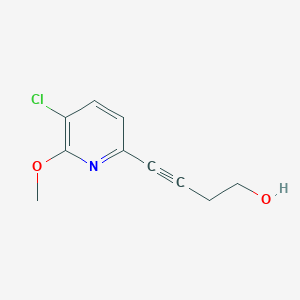
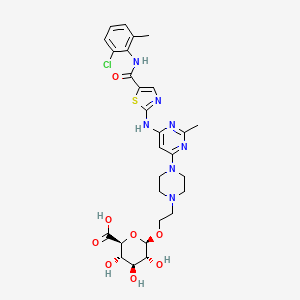
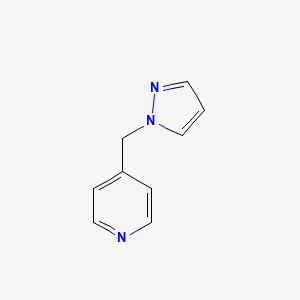

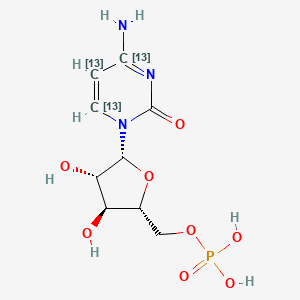
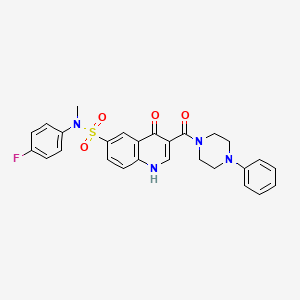
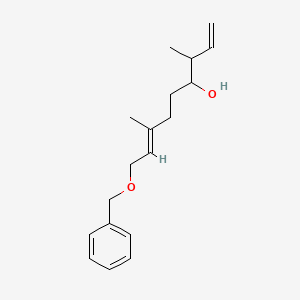
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)
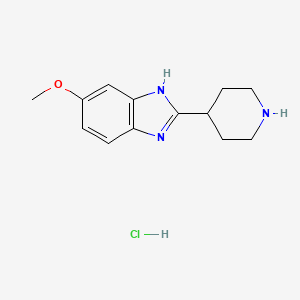
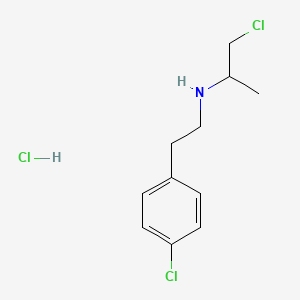


![2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)
